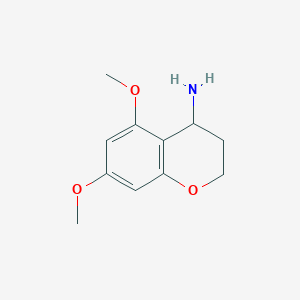
5,7-Dimethoxychroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxychroman-4-amine is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.25 g/mol This compound is characterized by a chroman ring system substituted with methoxy groups at positions 5 and 7 and an amine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxychroman-4-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of nitro compounds to amines under mild, aqueous conditions using a heterogeneous biocatalyst . This method is efficient and environmentally friendly, providing high yields of the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The use of biocatalysts and other green chemistry approaches is favored to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxychroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups to the chroman ring system.
Scientific Research Applications
5,7-Dimethoxychroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxychroman-4-amine: Similar structure but with methoxy groups at positions 6 and 7.
3-Benzyl-5,7-dimethoxychroman-4-ol: Contains a benzyl group and a hydroxyl group instead of an amine.
Uniqueness
5,7-Dimethoxychroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amine groups provide versatile sites for chemical modification and interaction with biological targets, making it valuable for various research applications.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5,7-dimethoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO3/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h5-6,8H,3-4,12H2,1-2H3 |
InChI Key |
TVMVIJPIRBELNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(CCO2)N)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















